molecular formula C10H12ClNO3 B14567426 Methyl 3-[2-(chlorocarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoate CAS No. 61637-63-6

Methyl 3-[2-(chlorocarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoate

Cat. No.: B14567426
CAS No.: 61637-63-6
M. Wt: 229.66 g/mol
InChI Key: FXTUXQGSLZDDSD-UHFFFAOYSA-N
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Description

Methyl 3-[2-(chlorocarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound features a pyrrole ring, which is a five-membered aromatic heterocycle containing nitrogen. The presence of the chlorocarbonyl group and the ester functionality makes this compound interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[2-(chlorocarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:

[ \text{R-COOH} + \text{CH}_3\text{OH} \rightarrow \text{R-COOCH}_3 + \text{H}_2\text{O} ]

In this case, the carboxylic acid precursor is 3-[2-(chlorocarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoic acid. The reaction is usually carried out under reflux conditions with a strong acid catalyst such as sulfuric acid or hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired ester in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[2-(chlorocarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

    Substitution: Nucleophiles (amines, alcohols), appropriate solvents (e.g., dichloromethane).

Major Products Formed

    Hydrolysis: 3-[2-(chlorocarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoic acid and methanol.

    Reduction: Methyl 3-[2-(hydroxymethyl)-5-methyl-1H-pyrrol-3-yl]propanoate.

    Substitution: Corresponding amides or esters depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[2-(chlorocarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoate has various applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-[2-(chlorocarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors through its functional groups. The chlorocarbonyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their activity. The ester functionality can also undergo hydrolysis, releasing the active carboxylic acid, which may further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[2-(chlorocarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoate is unique due to the presence of the pyrrole ring and the chlorocarbonyl group. These functional groups confer specific reactivity and potential biological activity that distinguish it from simpler esters like methyl acetate or ethyl acetate .

Properties

CAS No.

61637-63-6

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66 g/mol

IUPAC Name

methyl 3-(2-carbonochloridoyl-5-methyl-1H-pyrrol-3-yl)propanoate

InChI

InChI=1S/C10H12ClNO3/c1-6-5-7(3-4-8(13)15-2)9(12-6)10(11)14/h5,12H,3-4H2,1-2H3

InChI Key

FXTUXQGSLZDDSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1)C(=O)Cl)CCC(=O)OC

Origin of Product

United States

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